4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine is a synthetic chemical compound notable for its applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure is characterized by its pyrazolo[3,4-b]pyridine core, which is often involved in various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step synthesis. The first step is the construction of the pyrazolo[3,4-b]pyridine core, followed by the introduction of substituents. Key steps might include:
Cyclization: reactions to form the core structure.
Substitution: reactions to add the difluoromethyl, fluorophenyl, and methyl groups.
Purification: through recrystallization or chromatography.
Industrial Production Methods: While detailed industrial methods are proprietary, large-scale production would focus on optimizing yield and purity. Standard practices include high-throughput synthesis and robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: : Reductive conditions can modify the pyrazolo[3,4-b]pyridine core or the attached groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed, depending on the reactivity of specific sites.
Common Reagents and Conditions
Oxidizing agents: : Like potassium permanganate.
Reducing agents: : Such as lithium aluminum hydride.
Substituting agents: : Nucleophiles like organolithiums.
Major Products: Reactions with this compound generally lead to derivatives with modified pharmacological properties or altered physical characteristics.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules.
Acts as a precursor in various organic reactions.
Biology
Medicine
Explored for its potential as a pharmacologically active agent.
Studied for its role in targeting specific biological pathways in disease models.
Industry
May serve in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound's biological activity is rooted in its interaction with specific molecular targets:
Molecular Targets: : Binding to proteins, enzymes, or receptors critical in physiological pathways.
Pathways Involved: : Often associated with signaling pathways influencing cell behavior, such as kinase pathways or G-protein coupled receptors.
Comparison with Similar Compounds
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine can be compared to other pyrazolo[3,4-b]pyridine derivatives:
Similar Compounds: : 1-(2-chlorophenyl)-4-(trifluoromethyl)-6-(1-phenyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, and 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine.
Uniqueness: : It’s unique due to the specific combination of difluoromethyl and fluorophenyl groups, which provide distinct reactivity and biological interactions.
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Properties
IUPAC Name |
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5/c1-24-7-6-13(23-24)14-8-10(16(19)20)11-9-21-25(17(11)22-14)15-5-3-2-4-12(15)18/h2-9,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYTWWNARKLPGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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